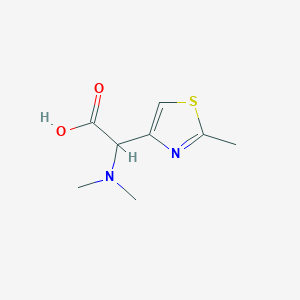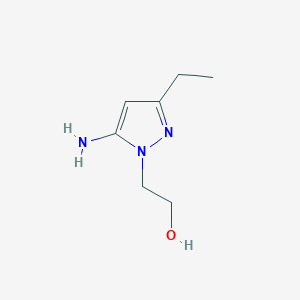![molecular formula C9H9F4N B13324325 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13324325.png)
2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine is a chemical compound with the molecular formula C9H9F4N. It is known for its unique structure, which includes a fluorine atom and a trifluoromethyl group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a fluorinating agent, followed by reductive amination. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the fluorinating agents and the potential hazards associated with the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(trifluoromethyl)phenyl]ethan-1-amine
- (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
- 2-(4-fluorophenyl)ethan-1-amine
Uniqueness
2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C9H9F4N |
|---|---|
Molekulargewicht |
207.17 g/mol |
IUPAC-Name |
2-fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F4N/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8H,5,14H2 |
InChI-Schlüssel |
YGIHVJXYBOLZDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CF)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine](/img/structure/B13324246.png)
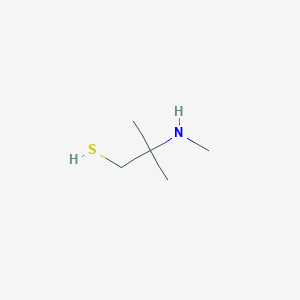

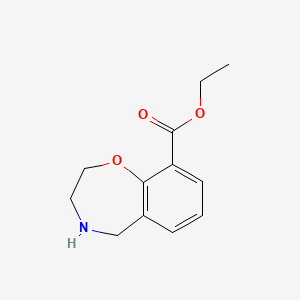
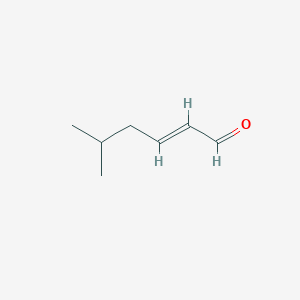
![5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B13324294.png)
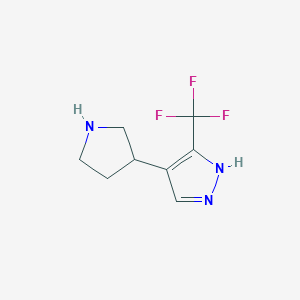
![3-Propyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13324301.png)
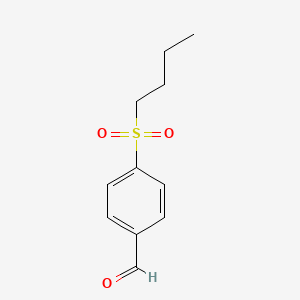
![3-Bromo-2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13324314.png)
![4-Bromo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole](/img/structure/B13324315.png)

